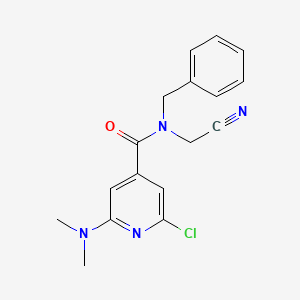

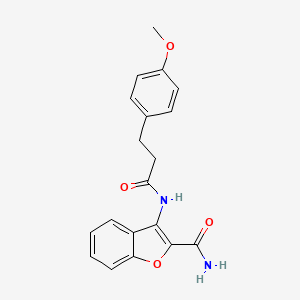

![molecular formula C16H18N2O4S B2882456 N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]乙磺酰胺 CAS No. 942006-12-4](/img/structure/B2882456.png)

N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan derivatives are widely used in medicinal chemistry due to their chemotherapeutic behavior . They can be employed as building blocks for the formation of naturally occurring metabolites . Substituents at the C-2 position of furan derivatives are greatly distributed in nature .

Synthesis Analysis

New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis

Furan derivatives have been used in various chemical reactions due to their reactivity and versatility . They have been used in the synthesis of new sugar hydrazones .科学研究应用

合成和化学性质

N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]乙磺酰胺参与了多种合成途径,从而产生了具有潜在生物活性的新型化学实体。一项研究描述了 N-(喹啉-6-基)呋喃-2-甲酰胺的制备及其通过喹啉-6-胺与呋喃-2-羰基氯偶联,然后进行后续反应,转化为 2-(呋喃-2-基)噻唑并[5,4-f]喹啉,展示了其在合成复杂喹啉衍生物中的作用 (El’chaninov & Aleksandrov,2017)。另一项研究报告了喹啉与磺酰胺部分结合的合成和抗菌评估,突出了该化合物作为抗菌剂开发中前体的潜力 (应用化学中的生物界面研究,2019)。

抗癌潜力

研究表明对喹啉衍生物的抗癌特性有浓厚的兴趣。一项专注于 4-苯胺呋并[2,3-b]喹啉衍生物的研究揭示了一种对非小细胞肺癌表现出选择性活性的衍生物,表明了潜在的治疗应用 (陈等人,2011)。另一项工作合成了新型 4-(喹啉-1-基)苯磺酰胺衍生物,评估了它们的体外抗癌活性,并表明它们的 عمل机理可能涉及抑制碳酸酐酶同工酶 (Al-Said 等,2010)。

抗结核活性

一种结合了喹啉和呋喃部分的新型化合物系列显示出有希望的体外抗结核活性。合成了这些化合物并进行了筛选,其中一些对结核分枝杆菌的 H37Rv 菌株表现出显着的抑制作用,突出了此类衍生物在结核病治疗中的治疗潜力 (Rajpurohit 等,2019)。

复杂喹啉衍生物的合成

进一步的研究开发了通过呋喃开环合成双苯并喹啉衍生物的方法,证明了呋喃-喹啉化合物在有机合成中的多功能性和在创造具有独特性质的新材料和分子中的潜在应用 (陈等人,2013)。

作用机制

While the mechanism of action for the specific compound you’re interested in is not available, furan derivatives have been studied for their anticancer activity . They have shown high activities against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1) .

安全和危害

未来方向

属性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKXPLUNAQVTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)

![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)